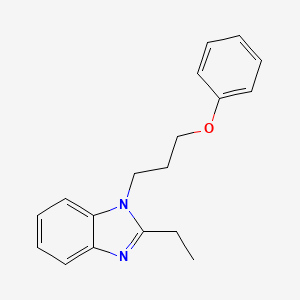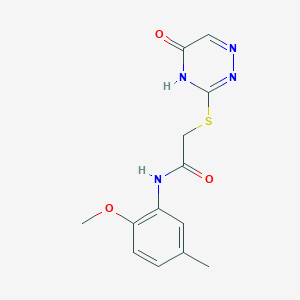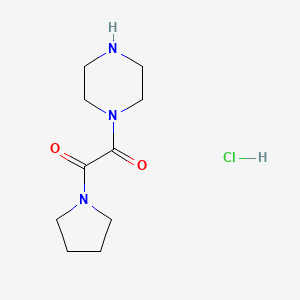![molecular formula C21H18FN5O5S B2500052 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-26-7](/img/no-structure.png)
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide” is a complex organic molecule. It is related to a class of compounds that have shown promising biological activity, including antiviral and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structures of two homologues: Diethyl (Benzo[D][1,3]Dioxol-5-Yl) were reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in several studies .Scientific Research Applications
Antimicrobial Activity
Compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized and evaluated for their in vitro antimicrobial activity . Among the newly synthesized compounds, some showed excellent antifungal and antibacterial activity .
Organic Synthesis
Organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized and used in organic synthesis . These compounds have attracted a constantly growing interest due to their potential applications in various fields .
Pharmaceutics
Organoselenium compounds with the benzo[d][1,3]dioxole subunit have been explored due to their potential applications in pharmaceutics . These compounds have been found to act as antioxidants, antitumor, anti-infective agents, cytokine inducers, and immuno-modulators .
Ligand Chemistry
Organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have potential applications in ligand chemistry . These compounds have been used to synthesize novel organoselenides .
Semiconducting Materials
Organoselenium compounds with the benzo[d][1,3]dioxole subunit have potential applications in the field of semiconducting materials . These compounds have been used to develop custom-made electrodes .
Biochemistry
Organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been explored for their potential applications in biochemistry . These compounds have been found to have various biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
Based on the structural similarity to other compounds, it is plausible that it binds to its target protein and inhibits its function, leading to downstream effects .
Biochemical Pathways
The compound may affect the VEGF signaling pathway , given its potential inhibition of VEGFR1 . This pathway plays a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is crucial for tumor growth and metastasis.
Result of Action
The compound’s action could potentially lead to the inhibition of angiogenesis, thereby limiting tumor growth and metastasis
Safety and Hazards
Future Directions
properties
CAS RN |
872597-26-7 |
|---|---|
Product Name |
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
Molecular Formula |
C21H18FN5O5S |
Molecular Weight |
471.46 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H18FN5O5S/c22-13-4-2-1-3-12(13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-5-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
UDCAELMTQJCJMG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)
![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)
![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)
![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499983.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)

